5-HT7 Receptor Selectivity: Quantitative Differentiation from 5-HT2A and Cross-Class THIQ Ligands
The 8-phenyl-THIQ scaffold, when N-substituted, demonstrates a marked receptor selectivity profile that sharply contrasts with both the unsubstituted parent compound and other THIQ positional isomers. Specifically, the parent 8-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits only modest sigma receptor affinity (IC50 = 2.7 μM) [1] and negligible PPARγ activation (EC50 > 50 μM) [2]. However, N-substitution transforms this scaffold into a potent and highly selective 5-HT7 receptor ligand series. Within this series, compounds exhibit no significant response at 5-HT2A receptors while demonstrating nanomolar-range binding affinity for 5-HT7 [3]. This contrasts with 1-aryl-THIQ analogs, which are primarily characterized by anti-HIV activity (EC50 = 4.6–8.2 μM in C8166 cell culture) rather than serotonergic targeting [4]. Furthermore, the 8-phenyl-THIQ series' 5-HT7 selectivity distinguishes it from 4-phenyl-THIQ scaffolds associated with CYP11B2 inhibition [5] and from 6,7-disubstituted THIQ derivatives developed as PPARα/γ dual agonists [6].
| Evidence Dimension | Receptor Binding Affinity and Selectivity Profile |
|---|---|
| Target Compound Data | Parent: sigma receptor IC50 = 2.7 μM; N-substituted derivative 20: 5-HT7 Ki = 7.41 nM, 5-HT2A: no significant response; derivative 23: 5-HT7 Ki = 6.53 nM |
| Comparator Or Baseline | 1-Aryl-THIQ analogs: anti-HIV EC50 = 4.6–8.2 μM; 4-Phenyl-THIQ: CYP11B2 inhibition; 6,7-Disubstituted THIQ: PPARα/γ dual agonism |
| Quantified Difference | 5-HT7 affinity improvement of >300-fold upon N-substitution (from parent's sigma IC50 2.7 μM to derivative's 5-HT7 Ki = 6.53 nM); 5-HT7/5-HT2A selectivity >100-fold (based on no detectable 5-HT2A response) |
| Conditions | Radioligand binding assays: [3H]NANM displacement for sigma receptors (rat); [3H]LSD displacement for 5-HT7 (human recombinant in CHO cells) |
Why This Matters
This compound serves as a tunable scaffold where N-substitution determines receptor selectivity, making the parent compound a critical synthetic intermediate for developing 5-HT7-selective ligands distinct from anti-HIV, PPAR-targeting, or aldosterone synthase-targeting THIQ derivatives.
- [1] BindingDB. "BDBM50017045: 8-Phenyl-1,2,3,4-tetrahydro-isoquinoline." IC50 = 2.70E+3 nM for sigma receptor ([3H]NANM binding). View Source
- [2] BindingDB. "BDBM50586288." EC50 > 5.00E+4 nM for PPARgamma agonist activity in Gal4-fused PPARgamma expressed in human U2OS cells. View Source
- [3] Lien, P.-S. "Synthesis and Biological Activity of N-Substituted 8-Phenyl-1,2,3,4-tetrahydroisoquinolines." Master's Thesis, National Taiwan University, 2012. Compound 20: 5-HT7 Ki = 7.41 nM; Compound 23: Ki = 6.53 nM. View Source
- [4] Cheng, P., et al. "1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro." Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2475-2478. Compounds 6, 24, 36: EC50 = 8.2, 4.6, 5.3 μM. View Source
- [5] Hoffmann-La Roche AG. "Phenyl-tetrahydroisoquinoline derivatives." US Patent Application US20130267517A1, 2013. View Source
- [6] Yu, R., et al. "Design, synthesis, and PPARalpha/gamma agonistic activity of novel tetrahydroisoquinoline derivatives." Yao Xue Xue Bao, 2011, 46(3), 311-316. View Source
